molecular formula C13H18ClNO3 B14780267 5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride

5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride

Katalognummer: B14780267
Molekulargewicht: 271.74 g/mol
InChI-Schlüssel: TXWFMVBPTRSAFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride is a chemical compound that features a tert-butyl group, a glycine derivative, and a hydroxybenzaldehyde moiety

Eigenschaften

Molekularformel

C13H18ClNO3

Molekulargewicht

271.74 g/mol

IUPAC-Name

5-(2-amino-3,3-dimethylbutanoyl)-2-hydroxybenzaldehyde;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-13(2,3)12(14)11(17)8-4-5-10(16)9(6-8)7-15;/h4-7,12,16H,14H2,1-3H3;1H

InChI-Schlüssel

TXWFMVBPTRSAFY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C(=O)C1=CC(=C(C=C1)O)C=O)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride typically involves multiple steps, starting with the preparation of tert-butylglycine. This can be achieved through the reaction of glycine with tert-butyl chloroformate under basic conditions. The resulting tert-butylglycine is then coupled with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxybenzaldehyde moiety can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The glycine derivative can interact with amino acid residues in proteins, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butylglycine: A simpler derivative without the hydroxybenzaldehyde moiety.

    2-Hydroxybenzaldehyde: Lacks the tert-butylglycyl group.

    tert-Butylhydroxybenzaldehyde: Contains the tert-butyl and hydroxybenzaldehyde groups but lacks the glycine derivative.

Uniqueness

5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride is unique due to the combination of its structural components, which confer distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.